molecular formula C6H6N2O B13952888 1H-Pyrrolo[1,2-A]imidazol-2(3H)-one CAS No. 51970-86-6

1H-Pyrrolo[1,2-A]imidazol-2(3H)-one

Cat. No.: B13952888
CAS No.: 51970-86-6
M. Wt: 122.12 g/mol
InChI Key: XGQSFBWDCHPCOD-UHFFFAOYSA-N
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Description

1H-Pyrrolo[1,2-A]imidazol-2(3H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a fused ring system combining a pyrrole and an imidazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[1,2-A]imidazol-2(3H)-one can be synthesized through various methods. One common approach involves the cyclization of alpha-ketoamides with proline under decarboxylative conditions . This method typically yields the compound with high diastereoselectivity, favoring the trans-isomer.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis, such as multicomponent reactions and intramolecular cyclizations, are likely employed .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[1,2-A]imidazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Halogenated derivatives or other substituted products depending on the reagents used.

Scientific Research Applications

1H-Pyrrolo[1,2-A]imidazol-2(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[1,2-A]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit protein kinases or other signaling molecules, leading to altered cellular functions .

Comparison with Similar Compounds

Uniqueness: 1H-Pyrrolo[1,2-A]imidazol-2(3H)-one stands out due to its unique fused ring system, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

51970-86-6

Molecular Formula

C6H6N2O

Molecular Weight

122.12 g/mol

IUPAC Name

1,3-dihydropyrrolo[1,2-a]imidazol-2-one

InChI

InChI=1S/C6H6N2O/c9-6-4-8-3-1-2-5(8)7-6/h1-3H,4H2,(H,7,9)

InChI Key

XGQSFBWDCHPCOD-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=CC=CN21

Origin of Product

United States

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